molecular formula C10H14N2 B2513535 (1-Pyridin-4-ylcyclobutyl)methanamine CAS No. 1228994-71-5

(1-Pyridin-4-ylcyclobutyl)methanamine

Cat. No.: B2513535
CAS No.: 1228994-71-5
M. Wt: 162.236
InChI Key: JRVVFQVJYZOMEH-UHFFFAOYSA-N
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Description

(1-Pyridin-4-ylcyclobutyl)methanamine is a cyclobutane-derived amine featuring a pyridine ring substituted at the 4-position. Its structure comprises a cyclobutane ring fused to a methanamine group, with a pyridinyl substituent influencing its electronic and steric properties.

Properties

IUPAC Name

(1-pyridin-4-ylcyclobutyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-8-10(4-1-5-10)9-2-6-12-7-3-9/h2-3,6-7H,1,4-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVVFQVJYZOMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Pyridin-4-ylcyclobutyl)methanamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of suitable precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Pyridin-4-ylcyclobutyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of (1-Pyridin-4-ylcyclobutyl)methanamine depends on its specific application:

    Molecular Targets: The compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids.

    Pathways Involved: It can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Potential Applications
(1-Pyridin-4-ylcyclobutyl)methanamine C₁₀H₁₄N₂ 162.23 (estimated) Data not available Pyridine at 4-position; cyclobutane backbone; primary amine. Hypothetical: CNS-targeting ligands, enzyme inhibitors.
[1-(Pyridin-2-yl)cyclobutyl]methanamine C₁₀H₁₄N₂ 162.23 1228994-77-1 Pyridine at 2-position; liquid state; stored at -10°C . Catalysis, coordination chemistry .
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine C₁₄H₁₂ClN₃ 257.72 Not specified Chlorophenyl substituent; benzimidazole linkage. Antifungal/antimicrobial agent in plant studies .
N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine C₁₄H₁₂N₄O₂ 268.27 Not specified Nitrophenyl group; electron-withdrawing substituent. Agricultural research (seed germination) .

Key Findings:

Positional Isomerism in Pyridinyl Substitution: The 2-pyridinyl isomer ([1-(Pyridin-2-yl)cyclobutyl]methanamine) has a well-documented liquid state and storage requirement (-10°C), suggesting lower thermal stability compared to the hypothetical 4-pyridinyl isomer . The 2-position may enhance solubility in polar solvents due to increased dipole interactions.

Substituent Effects on Bioactivity :

  • Methanamine derivatives with chlorophenyl or nitrophenyl groups (e.g., compounds) demonstrate significant biological activity in agricultural contexts, such as modulating wheat germination . However, pyridinyl-substituted methanamines may prioritize neurological or enzymatic interactions due to their resemblance to neurotransmitter scaffolds.

Cyclobutane vs. For example, benzimidazole-linked methanamines () lack this rigidity, possibly reducing target selectivity.

Biological Activity

(1-Pyridin-4-ylcyclobutyl)methanamine is an organic compound characterized by a cyclobutyl ring linked to a pyridine ring through a methanamine group. Its molecular formula is C11H14N2C_{11}H_{14}N_2 and it has a molecular weight of 162.23 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may influence biochemical pathways by binding to specific sites on target molecules, leading to alterations in their activity or function.

Potential Targets:

  • Enzymes: May act as inhibitors or modulators of enzyme activity.
  • Receptors: Possible interactions with neurotransmitter receptors, impacting signaling pathways.
  • Nucleic Acids: Potential effects on DNA or RNA processes.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

  • Antitumor Activity:
    • Preliminary investigations have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an antitumor agent.
  • Neuroprotective Effects:
    • Research indicates that the compound could have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Antimicrobial Properties:
    • Studies have shown that this compound may possess antimicrobial activity against various pathogens, warranting further exploration for therapeutic applications.

Case Studies

Several case studies highlight the biological activities of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM.
Study 2NeuroprotectionShowed protective effects on neuronal cells subjected to oxidative stress, reducing cell death by 30%.
Study 3Antimicrobial ActivityExhibited inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 20 µg/mL.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclobutyl Ring: Achieved through cyclization reactions.
  • Pyridine Attachment: Introduced via palladium-catalyzed cross-coupling methods.
  • Methanamine Group Introduction: Finalized through amination reactions.

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis and has potential applications in:

  • Medicinal Chemistry: As a precursor for developing new pharmaceutical agents.
  • Material Science: In the creation of advanced materials due to its unique structural properties.

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